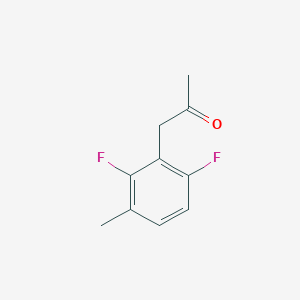

1-(2,6-difluoro-3-methylphenyl)propan-2-one

Description

Historical Context and Significance in Organic Synthesis

The history of organofluorine chemistry dates back to the 19th century, long before the isolation of elemental fluorine itself. nih.govjst.go.jp The first synthesis of an organofluorine compound was reported in 1862 by Alexander Borodin, who accomplished a nucleophilic substitution of a halogen with fluoride. nih.gov This foundational work laid the groundwork for the development of various fluorination techniques. The industrial production of organofluorine compounds saw a dramatic increase during World War II, driven by the need for new materials with unique properties. nih.govjst.go.jp

Fluorinated ketones, in particular, have become valuable building blocks in organic synthesis. researchgate.net The presence of the fluorine atoms can influence the reactivity of the ketone and the adjacent phenyl ring, offering unique opportunities for selective chemical transformations. The synthesis of α-fluoroketones from carboxylic acids is a notable advancement, highlighting the importance of these motifs as versatile intermediates for preparing fluorinated heterocycles and other valuable fluorine-containing building blocks. researchgate.net

Structural Features and Reactivity Potential within the Class of Fluorinated Aryl Ketones

The structure of 1-(2,6-difluoro-3-methylphenyl)propan-2-one is characterized by a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position, attached to a propan-2-one moiety. The fluorine atoms, being the most electronegative elements, exert a strong electron-withdrawing effect on the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. jmu.edu

The reactivity of fluorinated ketones is often governed by a combination of steric and electronic effects. sapub.org The presence of fluorine can alter the acidity of α-protons and influence the equilibrium between keto and enol tautomers, which is a key factor in reactions involving the enolate form. sapub.org For instance, in electrophilic fluorination reactions using reagents like Selectfluor®, the formation of an enol or enolic tautomer is often a crucial step. sapub.org

Table 1: General Structural and Reactivity Features of Fluorinated Aryl Ketones

| Feature | Description |

| Electron-withdrawing Fluorine Atoms | Increases the electrophilicity of the carbonyl carbon and influences the acidity of α-protons. |

| Steric Hindrance | The ortho-fluorine atoms can provide steric hindrance, influencing the approach of reagents to the carbonyl group and the aromatic ring. |

| C-F Bond Strength | The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the metabolic stability of fluorinated compounds. nih.gov |

| Keto-Enol Tautomerism | The presence and position of fluorine atoms can affect the equilibrium and reactivity of the enol form. sapub.org |

Overview of Research Trajectories for Related Chemical Scaffolds

Research into fluorinated organic compounds is a burgeoning field, with significant efforts directed towards the development of new synthetic methodologies and the exploration of their applications. mdpi.comnih.gov The study of related chemical scaffolds, such as other difluorophenyl derivatives and fluorinated propanones, provides valuable insights into the potential applications and synthetic routes for this compound.

For instance, difluorophenyl substituents have been shown to significantly influence the structural and magnetic properties of Blatter radicals. mdpi.com In medicinal chemistry, the introduction of fluorine is a common strategy to enhance the metabolic stability and bioavailability of drug candidates. mdpi.com Fluorinated flavonoids and chalcones, for example, have demonstrated enhanced biological activities, including antibacterial and anticancer properties. mdpi.com

The synthesis of related fluorinated ketones often involves electrophilic fluorination or the use of fluorinated building blocks. researchgate.netsapub.org For example, 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one has been synthesized and used as a precursor for the preparation of difluorotetrahydrofuran derivatives. rsc.org The development of efficient synthetic routes to access a diverse array of α-fluoroketones from readily available carboxylic acids underscores the ongoing interest in this class of compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-difluoro-3-methylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-6-3-4-9(11)8(10(6)12)5-7(2)13/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLYUWZDQOPADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253459 | |

| Record name | 2-Propanone, 1-(2,6-difluoro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305323-94-7 | |

| Record name | 2-Propanone, 1-(2,6-difluoro-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305323-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(2,6-difluoro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-difluoro-3-methylphenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2,6 Difluoro 3 Methylphenyl Propan 2 One

Development of Chemo- and Regioselective Synthesis Routes

The primary challenge in synthesizing 1-(2,6-difluoro-3-methylphenyl)propan-2-one lies in the precise installation of the acetone moiety onto the sterically hindered and electronically modified 1,3-difluoro-2-methylbenzene core. The two ortho-fluorine atoms exert significant steric and electronic effects, influencing the reactivity of the aromatic ring.

Constructing the key carbon-carbon bond between the aromatic ring and the propanone side chain can be approached through several established methods.

Friedel-Crafts Acylation and Related Reactions: A traditional approach involves the Friedel-Crafts acylation of 2,6-difluorotoluene (1,3-difluoro-2-methylbenzene) nih.gov. This electrophilic aromatic substitution would typically use an acylating agent like propanoyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the success of this route is complicated by two factors:

Regioselectivity: The methyl group is an ortho-, para-director, while the fluorine atoms are ortho-, para-directors but deactivating. The combined influence makes the substitution pattern complex, though acylation at the 4-position (para to the methyl group and meta to both fluorine atoms) is the most likely outcome due to steric hindrance at the other positions chemguide.co.uk.

Steric Hindrance: The two ortho-fluorine atoms significantly hinder the approach of the electrophile, potentially requiring harsh reaction conditions and leading to low yields nih.gov.

An alternative two-step approach could involve Friedel-Crafts acetylation with acetyl chloride to form 2',6'-difluoro-3'-methylacetophenone, a known compound , followed by α-methylation of the ketone using a base like sodium hydride and a methylating agent such as methyl iodide.

Cross-Coupling Strategies: Modern cross-coupling reactions offer a more versatile and often more selective alternative to classical methods. A plausible route involves the formation of an organometallic reagent from a suitable precursor, such as 1-bromo-2,6-difluoro-3-methylbenzene.

Grignard Reaction: Preparation of the Grignard reagent, (2,6-difluoro-3-methylphenyl)magnesium bromide, followed by reaction with an acetone electrophile equivalent like acetic anhydride or acetyl chloride, could form the target ketone. The chemoselective formation of Grignard reagents in the presence of multiple halogens is a well-established principle walisongo.ac.id.

Carbonylative Cross-Coupling: Palladium-catalyzed carbonylative coupling reactions, such as the Suzuki or Negishi reactions, are powerful methods for forming aryl ketones nih.gov. This would involve coupling an organoboron or organozinc derivative of 2,6-difluorotoluene with an acyl halide surrogate in the presence of carbon monoxide. These methods are particularly effective for constructing sterically hindered ketones where other methods fail nih.gov.

| Strategy | Precursor | Reagents | Key Advantages/Disadvantages |

| Friedel-Crafts Acylation | 2,6-Difluorotoluene | Propanoyl chloride, AlCl₃ | Adv: Direct, uses common reagents. Disadv: Poor regioselectivity, harsh conditions, steric hindrance. |

| Grignard Reaction | 1-Bromo-2,6-difluoro-3-methylbenzene | Mg, Acetyl chloride | Adv: Well-established, good for C-C bond formation. Disadv: Requires pre-functionalized aryl halide. |

| Carbonylative Suzuki Coupling | 2,6-Difluoro-3-methylphenylboronic acid | Acyl Halide, CO, Pd catalyst | Adv: High functional group tolerance, effective for hindered ketones. Disadv: Requires synthesis of boronic acid, use of CO gas. |

The synthesis of the core aromatic structure, 2,6-difluorotoluene, is a critical preliminary step. The regioselective introduction of two fluorine atoms and a methyl group onto a benzene (B151609) ring requires careful strategic planning.

A common approach starts from a pre-functionalized aniline, such as 2,6-difluoroaniline. Diazotization followed by a Sandmeyer-type reaction could be used to introduce the methyl group. Conversely, starting with a substituted toluene, selective fluorination can be challenging.

Modern C-H activation/functionalization techniques offer more direct routes. For instance, palladium-catalyzed C-H methylation using transient directing groups can selectively introduce a methyl group onto an aromatic ring nsf.gov. Similarly, ortho-fluorine can act as a directing group to facilitate C-H functionalization at adjacent positions, a principle that could be exploited in a multi-step synthesis to build the desired substitution pattern acs.org. The pKa of a C-H bond is significantly lowered by an ortho-fluorine substituent, enhancing its reactivity toward metallation acs.org. Diphenyliodonium salts have also been shown to catalyze the fluorination of arynes, providing a route to ortho-fluoroiodoarenes which can be further functionalized cas.cn.

While this compound is itself achiral, the synthesis of its chiral analogs, particularly the corresponding secondary alcohol, is of significant interest in medicinal chemistry. The most direct route to such analogs is the enantioselective reduction of the ketone.

Biocatalysis using ketoreductase (KRED) enzymes offers a highly efficient and selective method for reducing ketones to chiral alcohols. Different KRED variants can often produce either the (R)- or (S)-enantiomer with high enantiomeric excess (ee) acs.org. This approach is a cornerstone of green chemistry, operating under mild aqueous conditions.

Alternatively, chemical methods such as transfer hydrogenation using chiral catalysts (e.g., Noyori-type ruthenium or rhodium complexes) can achieve high enantioselectivity. The synthesis of other chiral analogs, such as those with a stereocenter at the α-position to the carbonyl, can be achieved through enantioselective alkylation of the corresponding enolate using chiral phase-transfer catalysts or chiral auxiliaries. The synthesis of chiral fluorinated building blocks, such as monofluorinated cyclopropanes, has been accomplished using chiral α-fluoro carbanion strategies, demonstrating the feasibility of creating complex fluorinated stereocenters cas.cnsemanticscholar.org.

Green Chemistry and Sustainable Synthetic Pathways

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key strategies include:

Catalysis over Stoichiometric Reagents: Employing catalytic methods like Pd-catalyzed cross-coupling instead of stoichiometric Lewis acids in Friedel-Crafts reactions minimizes waste.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. C-H activation strategies are particularly advantageous in this regard.

Use of Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or 2-MeTHF. Photocatalytic methods for generating aromatic ketones have been developed that proceed in water under mild, visible-light-induced conditions chemistryviews.org.

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as mechanochemistry (ball-milling) or biocatalysis, reduces energy consumption nih.gov.

Biocatalysis: As mentioned, using enzymes like ketoreductases for chiral reductions or other enzymatic transformations avoids heavy metals and harsh reagents, operating under environmentally friendly conditions rsc.org.

For example, a sustainable pathway could involve a biocatalytic step to produce a key intermediate, followed by a transition-metal-catalyzed C-H functionalization step, minimizing the use of protecting groups and reducing the number of synthetic steps.

Large-Scale Synthetic Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to large-scale production requires careful optimization of multiple parameters to ensure safety, efficiency, cost-effectiveness, and consistency researchgate.netgd3services.com.

For a plausible route like a Grignard reaction, key considerations include:

Safety: The formation of Grignard reagents is exothermic and requires careful temperature control to prevent solvent boiling. The use of pyrophoric magnesium metal also necessitates handling under an inert atmosphere.

Solvent Choice: Ethereal solvents like THF are common but have safety and environmental drawbacks. Process optimization might explore solvents with higher flash points like 2-MeTHF.

Reagent Cost and Availability: The cost of the brominated precursor and other reagents becomes critical at scale. An efficient route from a cheaper, more available starting material like 2,6-difluorotoluene would be economically advantageous.

Purification: Crystallization is often preferred over chromatography for purification at a large scale due to cost and throughput. The final product's physical properties (solid vs. oil) would dictate the chosen method.

Process optimization involves systematically varying reaction parameters to maximize yield and purity while minimizing cost and reaction time. This is often achieved using Design of Experiments (DoE) methodology.

Illustrative Table for Process Optimization of a Grignard Route:

| Parameter | Initial Condition | Optimized Condition | Impact on Yield/Purity |

| Temperature | 25°C (initiation), 65°C (reflux) | 45°C (controlled addition) | Improved safety, reduced byproduct formation. |

| Solvent | Diethyl Ether | 2-Methyltetrahydrofuran (2-MeTHF) | Higher flash point, improved safety, better solubility. |

| Equivalents of Mg | 1.5 eq | 1.1 eq | Reduced cost and waste, minimized Wurtz coupling. |

| Addition Time | 30 minutes | 2 hours | Better temperature control, increased yield. |

| Work-up | Aqueous NH₄Cl | Aqueous Citric Acid | Easier phase separation, improved product stability. |

Note: The data in this table is illustrative and represents typical optimization goals in process chemistry.

As the scale of a reaction increases, issues like heat and mass transfer become more pronounced. For photochemical or other energy-intensive reactions, ensuring uniform light penetration or heat distribution is crucial for consistent results acs.org.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 2,6 Difluoro 3 Methylphenyl Propan 2 One

Mechanistic Investigations of Ketone Reactivity (e.g., nucleophilic additions, enolization, reductions)

The ketone functional group in 1-(2,6-difluoro-3-methylphenyl)propan-2-one is expected to undergo typical reactions of ketones.

Nucleophilic Additions: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated to yield the alcohol product. The fluorine atoms on the aromatic ring are electron-withdrawing, which could enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Enolization: In the presence of an acid or base, the ketone can exist in equilibrium with its enol tautomer. The formation of the enolate is a key step in many reactions of ketones, such as aldol (B89426) condensations and alpha-halogenation. The rate and position of enolization would be influenced by the steric hindrance and electronic effects of the adjacent difluoro-3-methylphenyl group.

Reductions: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The general mechanism for these reductions involves the transfer of a hydride ion to the carbonyl carbon.

| Reaction Type | Reagents/Conditions | Expected Product |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Enolization | Acid or Base catalyst | Enol or Enolate |

| Reduction | NaBH₄, LiAlH₄ | 1-(2,6-difluoro-3-methylphenyl)propan-2-ol |

Transformations Involving the Fluoroaryl Moiety

The 2,6-difluoro-3-methylphenyl group is a key feature of the molecule and is expected to participate in reactions characteristic of fluoroaromatic compounds. Nucleophilic aromatic substitution (SNAᵣ) is a plausible transformation, where a nucleophile replaces one of the fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms and the carbonyl group would activate the aromatic ring towards nucleophilic attack. The position of substitution (ortho or para to the activating group) would be determined by the stability of the Meisenheimer intermediate.

Rearrangement Reactions and Fragmentation Pathways

While specific rearrangement reactions for this compound have not been documented, ketones with aryl groups can undergo various rearrangements under specific conditions, such as the Willgerodt-Kindler reaction.

In mass spectrometry, aromatic ketones typically undergo characteristic fragmentation patterns. The most common fragmentation is the alpha-cleavage, leading to the formation of an acylium ion. For this compound, this would likely result in a fragment corresponding to the [CH₃CO]⁺ ion and a fragment corresponding to the [C₁₀H₉F₂]⁺ radical cation. Further fragmentation of the fluoroaryl portion would also be expected.

Catalytic Applications in Reactions Involving this compound

There is no available information on the specific catalytic applications of this compound. However, ketones, in general, can be used as substrates in various catalytic reactions, including catalytic hydrogenations and transfer hydrogenations to produce the corresponding alcohols. Furthermore, the enolate of the ketone could potentially be used in catalytic C-C bond-forming reactions.

Derivatization Strategies and Analogue Design Based on 1 2,6 Difluoro 3 Methylphenyl Propan 2 One

Synthesis of Novel Derivatives for Structural Exploration

The propanone side chain offers several reactive sites for modification. The carbonyl group and the adjacent methyl and benzylic carbons are primary targets for derivatization.

Reactions at the α-Carbon (C1 and C3): The methyl and benzylic protons adjacent to the carbonyl group can be removed by a base to form an enolate. This enolate intermediate is a powerful nucleophile, enabling a variety of C-C bond-forming reactions.

Aldol (B89426) Condensation: Reaction with various aldehydes or ketones can introduce hydroxylated side chains, which can be further modified (e.g., dehydrated to form α,β-unsaturated ketones).

Alkylation: Treatment with alkyl halides in the presence of a base can introduce new alkyl groups at the alpha position.

Mannich Reaction: Condensation with formaldehyde (B43269) and a primary or secondary amine yields Mannich bases, introducing an aminomethyl substituent.

Reactions at the Carbonyl Group (C2): The ketone functionality is amenable to a wide range of classical carbonyl chemistry.

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), creating a chiral center.

Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) can convert the ketone into a variety of amine derivatives.

Wittig Reaction: Reaction with phosphorus ylides can transform the carbonyl group into a carbon-carbon double bond, allowing for the introduction of diverse substituents.

| Reaction Type | Reagents | Potential Product Structure |

|---|---|---|

| Reduction | NaBH₄ | 1-(2,6-difluoro-3-methylphenyl)propan-2-ol |

| Reductive Amination | R-NH₂, NaBH₃CN | N-alkyl-1-(2,6-difluoro-3-methylphenyl)propan-2-amine |

| Aldol Condensation | R-CHO, Base/Acid | 1-(2,6-difluoro-3-methylphenyl)-4-hydroxy-4-alkyl-pentan-2-one |

| Wittig Reaction | Ph₃P=CHR | 1-(2,6-difluoro-3-methylphenyl)-2-alkylidene-propane |

The aromatic ring is another key site for modification. However, the existing substituents—two electron-withdrawing fluorine atoms and an electron-donating methyl group—create a complex electronic and steric environment that dictates the feasibility and regioselectivity of further reactions. wikipedia.orglibretexts.org The fluorine atoms are strong deactivators and ortho, para-directors, while the methyl group is a weak activator and ortho, para-director. youtube.comuci.edu

Electrophilic Aromatic Substitution (SEAr): Introducing new substituents onto the ring via SEAr is challenging due to the deactivating effect of the two fluorine atoms. wikipedia.orglibretexts.org Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and would likely be directed to the position ortho to the methyl group (C4) or para to one of the fluorine atoms (C4 or C5). The C4 position is the most likely site for substitution due to the combined directing effects of the methyl and C6-fluoro groups.

Metal-Catalyzed Cross-Coupling: A more controlled approach involves introducing a handle, such as a bromine or iodine atom, onto the ring, which can then participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise installation of a wide variety of aryl, alkyl, or alkynyl groups.

Directed Ortho-Metalation (DoM): If a suitable directing group can be installed on the ring, it may be possible to achieve regioselective deprotonation using a strong base, followed by quenching with an electrophile to introduce a new substituent at a specific position.

The ketone functionality of 1-(2,6-difluoro-3-methylphenyl)propan-2-one serves as an excellent starting point for the construction of fused or appended heterocyclic rings. These reactions, known as annulation reactions, build a new ring onto the existing molecular framework.

Gewald Aminothiophene Synthesis: This multicomponent reaction involves the condensation of the ketone with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgnih.govumich.eduresearchgate.net This one-pot synthesis yields highly substituted 2-aminothiophenes, which are valuable building blocks in medicinal chemistry.

Paal-Knorr Synthesis: To utilize this reaction, the parent ketone would first need to be converted into a 1,4-dicarbonyl compound. For example, α-acylation of the ketone could yield a suitable precursor. This precursor can then be cyclized with an acid to form a furan, with ammonia or a primary amine to form a pyrrole, or with a sulfurizing agent like Lawesson's reagent to form a thiophene. wikipedia.orgalfa-chemistry.comuomustansiriyah.edu.iqresearchgate.net

Synthesis of Pyridines and Pyrimidines: Condensation of the ketone with 1,3-dicarbonyl compounds or their equivalents in the presence of an ammonia source can lead to the formation of substituted pyridine (B92270) rings (Hantzsch synthesis). Similarly, reaction with ureas or amidines can be used to construct pyrimidine (B1678525) rings.

| Reaction Name | Key Reagents | Resulting Heterocycle |

|---|---|---|

| Gewald Synthesis | α-cyanoester, Sulfur, Base | 2-Aminothiophene |

| Paal-Knorr Synthesis (from 1,4-dicarbonyl derivative) | Acid / Amine / P₄S₁₀ | Furan / Pyrrole / Thiophene |

| Hantzsch Synthesis | β-ketoester, Aldehyde, NH₃ | Dihydropyridine (can be oxidized to Pyridine) |

Exploration of Isosteric and Bioisosteric Analogs

Isosteric and bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a molecule's properties while retaining or enhancing its desired biological activity. hyphadiscovery.com This involves replacing atoms or groups with other atoms or groups that have similar physical or chemical properties (isosteres) or that produce similar biological responses (bioisosteres). informahealthcare.comtandfonline.comselvita.com

Ring Equivalents: The 2,6-difluoro-3-methylphenyl ring can be replaced with other aromatic or heteroaromatic systems that mimic its size, shape, and electronic properties. Common bioisosteres for a phenyl ring include thiophene, pyridine, and pyrimidine rings. Replacing the phenyl ring with a saturated cyclic ether has also proven successful in some cases. hyphadiscovery.com

Functional Group Bioisosteres:

Fluorine: The fluorine atoms are key features of the molecule. A common bioisosteric replacement for fluorine is a hydrogen atom, which would significantly alter the ring's electronics and lipophilicity. chemrxiv.org Another possibility is replacing one fluorine with a hydroxyl (-OH) or chloro (-Cl) group.

Methyl Group: The methyl group (-CH₃) on the ring could be replaced by other small, neutral groups like a chlorine atom (-Cl) or a hydroxyl group (-OH). It could also be replaced by a trifluoromethyl group (-CF₃) to drastically alter the electronic properties.

Carbonyl Group: The ketone's carbonyl group (C=O) is a hydrogen bond acceptor. It can be replaced by other groups with similar properties, such as a sulfone (-SO₂-) or an oxime (=N-OH). Fluorinated groups like the fluorovinyl moiety are also recognized as carbonyl bioisosteres. acs.org

| Original Group | Location | Potential Bioisosteric Replacement | Anticipated Property Change |

|---|---|---|---|

| -F | Aromatic Ring (C2/C6) | -H, -Cl, -OH | Alters electronics, polarity, H-bonding |

| -CH₃ | Aromatic Ring (C3) | -Cl, -CF₃, -H | Alters electronics, lipophilicity, size |

| Phenyl Ring | Core Scaffold | Thiophene, Pyridine | Alters aromaticity, polarity, metabolic stability |

| C=O | Propanone Chain | -SO₂-, =N-OH, -CHF- | Alters H-bonding, geometry, reactivity |

Structure-Reactivity Relationship Studies for Derived Compounds

Structure-reactivity relationship (SRR) studies investigate how the chemical structure of a compound influences its chemical reactivity. This is a fundamental precursor to understanding structure-activity relationships (SAR) in a biological context. nih.govnih.govresearchgate.netresearchgate.net By synthesizing the derivatives and analogs described above, systematic studies can be conducted.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring will modulate the reactivity of both the ring itself and the propanone side chain. For example, adding another EWG would further decrease the nucleophilicity of the aromatic ring, making SEAr reactions even more difficult. Conversely, it would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The size and position of substituents can influence reaction rates by sterically hindering the approach of reagents to a reactive site. For instance, introducing a large group at the C1 position of the propanone chain could hinder reactions at the carbonyl center.

Conformational Effects: Modifications can alter the preferred three-dimensional shape of the molecule. Replacing the phenyl ring with a different heterocycle or modifying the propanone chain can change bond angles and rotational barriers, which can in turn affect how the molecule interacts with other chemical species.

By systematically synthesizing derivatives and studying their reaction kinetics and outcomes, a comprehensive understanding of the structure-reactivity landscape for this class of compounds can be developed. For example, studies on phenylpropanoid derivatives have shown that factors like the number of hydroxyl groups on the benzene (B151609) ring and the nature of the side chain significantly correlate with their chemical and biological activities. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of 1 2,6 Difluoro 3 Methylphenyl Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei can be achieved, providing definitive evidence for the compound's constitution and connectivity.

¹H, ¹³C, ¹⁹F NMR for Chemical Shift and Coupling Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH2-) protons, the methyl (-CH3) group attached to the phenyl ring, and the acetyl (-COCH3) methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group. Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), and the coupling constants (J values) would provide information on the connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon is expected to appear at a significantly downfield chemical shift (typically 190-210 ppm). The aromatic carbons' chemical shifts would be influenced by the fluorine and methyl substituents, with carbon-fluorine couplings providing key diagnostic information. The methylene and two methyl carbons would appear in the upfield region of the spectrum.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum for 1-(2,6-difluoro-3-methylphenyl)propan-2-one would be expected to show signals for the two magnetically non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling between the fluorine atoms and nearby protons (H-F coupling) and carbons (C-F coupling) are highly diagnostic for confirming the substitution pattern on the phenyl ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Note: The following table is a hypothetical representation of expected NMR data, as specific experimental values are not publicly available. Actual values may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹⁹F Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.5 (m) | 110 - 140 | N/A |

| Aromatic C-F | N/A | 155 - 165 (dd) | -110 to -120 |

| Aromatic C-CH3 | N/A | 120 - 130 | N/A |

| Aromatic C-CH2 | N/A | 115 - 125 | N/A |

| Methylene (-CH2-) | 3.8 - 4.2 (s) | 45 - 55 | N/A |

| Carbonyl (C=O) | N/A | 200 - 210 | N/A |

| Acetyl (-COCH3) | 2.1 - 2.5 (s) | 25 - 35 | N/A |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that bears a proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is particularly useful for determining stereochemistry and conformational preferences. For this molecule, NOESY could show correlations between the methylene protons and the protons on the aromatic ring, helping to confirm their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact molecular formula of the parent ion, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₀H₁₀F₂O), HRMS would be used to confirm this elemental composition.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 185.0772 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of an acetyl group or cleavage of the bond between the methylene group and the aromatic ring. Analyzing these fragments helps to piece together the structure of the molecule and confirm the connectivity of its different parts.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the region of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would complement the IR data by providing information on the C-C backbone of the aromatic ring and the methyl groups. The symmetric vibrations of the difluorinated phenyl ring would likely produce strong signals in the Raman spectrum.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1700 - 1725 (Strong) | 1700 - 1725 (Weak) |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H | Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Medium) |

| Aromatic C=C | Stretch | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the general procedure for its analysis would involve growing a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, or by cooling a hot, saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For a molecule like this compound, X-ray crystallography would confirm the substitution pattern on the phenyl ring, the planarity of the ring, and the conformation of the propan-2-one side chain relative to the aromatic ring. The technique is invaluable for the unambiguous structural elucidation of novel compounds and for providing a reference standard for other analytical methods. The results from X-ray crystallography studies on halogen-substituted 2-aryl-N-phenylbenzimidazoles have demonstrated the ability of this technique to elucidate detailed structural information, including intermolecular interactions.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined from diffraction data (e.g., monoclinic, orthorhombic) |

| Space Group | To be determined from systematic absences in the diffraction pattern |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ to be measured |

| Bond Lengths (Å) | C-F, C-C (aromatic and aliphatic), C=O bond lengths would be precisely measured. |

| Bond Angles (°) | Angles within the phenyl ring and the propanone side chain would be determined, confirming expected geometries. |

| Torsional Angles (°) | The dihedral angle between the phenyl ring and the plane of the ketone group would be a key conformational parameter. |

| Intermolecular Interactions | The presence of any hydrogen bonding or other non-covalent interactions in the crystal lattice would be identified. |

This table is illustrative and represents the type of data that would be obtained from an X-ray crystallographic analysis. Actual values would require experimental determination.

Chromatographic Method Development for Purity Analysis and Isolation of Intermediates/Byproducts

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, intermediates, byproducts, or degradation products. The development of robust chromatographic methods is a critical step in ensuring the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For a fluorinated aromatic ketone like this compound, a reversed-phase HPLC method would be the most common approach.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detection parameters to achieve optimal separation. The presence of fluorine atoms in the molecule can influence its chromatographic behavior. Fluorinated HPLC phases, such as those with pentafluorophenyl (PFP) functionalities, can offer unique selectivity for halogenated aromatic compounds compared to traditional C18 columns.

A typical HPLC method for this compound would likely utilize a C18 or a PFP column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape and reproducibility. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The development of a stability-indicating HPLC method would also involve forced degradation studies to ensure that all potential degradation products can be separated from the main compound.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or Pentafluorophenyl (PFP), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a lower to a higher percentage of solvent B to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-40 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Vol. | 5-20 µL |

This table provides a representative set of starting conditions for HPLC method development. The actual parameters would need to be optimized experimentally.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a ketone, it is expected to have sufficient volatility and thermal stability for GC analysis. GC is particularly useful for detecting and quantifying residual solvents and other volatile impurities.

A standard GC method would involve injecting a solution of the sample into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, typically coated with a non-polar or mid-polar stationary phase like a polysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For identification of unknown peaks, a Mass Spectrometer (MS) detector would be employed (GC-MS).

For certain ketones, derivatization can be used to improve chromatographic properties or detection limits. For instance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed, followed by GC analysis.

Table 3: Representative GC Method Parameters for Purity and Impurity Profiling

| Parameter | Typical Conditions |

| Column | Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen at a constant flow or pressure |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50-100 °C, hold for 1-2 min, then ramp at 10-20 °C/min to a final temperature of 250-280 °C, hold for 5-10 min. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280-300 °C |

| Injection Mode | Split or splitless, depending on the concentration of the analyte and impurities of interest. |

This table outlines a general-purpose GC method that would serve as a starting point for the analysis of this compound. Specific parameters would be optimized based on the actual sample and analytical requirements.

Computational and Theoretical Investigations of 1 2,6 Difluoro 3 Methylphenyl Propan 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into molecular behavior at the electronic level. Density Functional Theory (DFT) is a prominent method used for these investigations due to its favorable balance of accuracy and computational cost. karazin.ua For 1-(2,6-difluoro-3-methylphenyl)propan-2-one, DFT calculations would involve optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (i.e., the structure at the lowest point on the potential energy surface). semanticscholar.org

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to predict the molecule's structure and reactivity. researchgate.net These calculations are performed using a basis set, such as 6-311+G(d,p), which describes the atomic orbitals of the system. karazin.uaresearchgate.net The results from these calculations form the basis for the more specific analyses discussed below.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

HOMO Energy : A higher HOMO energy suggests a greater ability to donate electrons.

LUMO Energy : A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE) : The energy difference (ΔE = ELUMO – EHOMO) is a measure of molecular stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive. nih.gov

For this compound, a DFT calculation would provide the energies of these orbitals and a visual representation of their spatial distribution, highlighting which parts of the molecule are involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from a DFT calculation. The values are not based on actual experimental or computational results for the specified compound.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 5.3 |

An Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

Red regions signify areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, this would likely be centered on the oxygen atom of the carbonyl group.

Blue regions indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. This would be expected around the hydrogen atoms and the carbonyl carbon.

Green regions represent neutral or nonpolar areas.

The ESP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most likely sites for chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The presence of fluorine atoms can significantly influence conformational preferences. nih.gov

Conformational Analysis : This is typically done by systematically rotating the single bonds in the molecule (e.g., the bond between the phenyl ring and the propanone side chain) and calculating the energy at each step. This process generates a potential energy surface, the minima of which correspond to stable conformers.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational flexibility. These simulations can help understand how the molecule behaves in different environments, such as in various solvents, and can confirm the stability of conformers found through static conformational analysis.

For this compound, such analysis would reveal the preferred orientation of the propan-2-one group relative to the difluoro-methylphenyl ring, which is crucial for understanding its reactivity and interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which is essential for structure elucidation and for comparing with experimental results. researchgate.net

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. rsc.org DFT methods can predict 1H and 13C NMR chemical shifts with a reasonable degree of accuracy, often with root mean square errors of 0.2–0.4 ppm for 1H shifts. nih.gov These predictions are invaluable for assigning signals in experimental spectra and confirming the correct structure among several possibilities. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table illustrates how predicted data would be compared to experimental findings. The values are purely illustrative.

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (ppm) | 2.21 (CH3-C=O) | 2.25 |

| 1H NMR (ppm) | 3.85 (CH2) | 3.90 |

| 13C NMR (ppm) | 205.1 (C=O) | 206.5 |

| IR Freq. (cm-1) | 1715 (C=O stretch) | 1720 |

Reaction Pathway Analysis and Transition State Modeling

Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions. Reaction pathway analysis involves mapping the potential energy surface that connects reactants to products.

Transition State Modeling : A key part of this analysis is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy of the reaction, and thus the reaction rate.

Reaction Pathways : By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a potential reaction can be constructed.

For this compound, this analysis could be used to study, for example, the mechanism of its synthesis or its potential metabolic pathways. It could elucidate the energetic feasibility of different reaction routes and provide a detailed understanding of the factors controlling the reaction's outcome.

Role of 1 2,6 Difluoro 3 Methylphenyl Propan 2 One As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Fluorinated Aromatic Compounds

The primary utility of 1-(2,6-difluoro-3-methylphenyl)propan-2-one lies in its role as a precursor for a variety of fluorinated aromatic compounds. The difluorinated methylphenyl group is a key pharmacophore in certain biologically active molecules. The ketone functional group provides a reactive site for a wide range of chemical transformations, allowing for the elaboration of the carbon skeleton and the introduction of new functional groups.

Key Transformations and Resulting Compounds:

| Reaction Type | Reagents | Resulting Compound Class | Significance |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Fluorinated Phenylpropylamines | Core structures in pharmaceuticals |

| Aldol (B89426) Condensation | Aldehyde/Ketone, Base/Acid | Fluorinated α,β-Unsaturated Ketones | Versatile intermediates for further synthesis |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Fluorinated Tertiary Alcohols | Building blocks for complex molecular architectures |

| Wittig Reaction | Phosphonium Ylide | Fluorinated Alkenes | Introduction of carbon-carbon double bonds |

These transformations leverage the reactivity of the ketone to build molecular complexity, while retaining the crucial difluoro-3-methylphenyl moiety. The resulting fluorinated aromatic compounds are often investigated for their potential applications in medicinal chemistry and materials science. The introduction of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Building Block in Multi-Step Total Synthesis Endeavors

While specific examples of the total synthesis of complex natural products using this compound are not extensively documented in publicly available literature, its structural features make it a plausible starting material or key intermediate in such endeavors. In total synthesis, chemists strategically assemble complex molecules from simpler, commercially available precursors.

The utility of this compound in a hypothetical multi-step synthesis could involve:

Initial Scaffolding: The compound provides a pre-functionalized aromatic ring, saving several synthetic steps that would otherwise be required to introduce the fluorine and methyl substituents.

Chiral Induction: The ketone can be subjected to asymmetric reduction or other enantioselective reactions to introduce a stereocenter, which is often a critical step in the synthesis of biologically active molecules.

Ring-Forming Reactions: The propanone side chain can be modified and used in cyclization reactions to construct heterocyclic rings fused to or appended to the aromatic core.

The strategic incorporation of this building block would allow synthetic chemists to efficiently access complex target molecules that feature the specific 2,6-difluoro-3-methylphenyl substructure.

Application in the Construction of Advanced Chemical Scaffolds for Academic Exploration

In academic research, the development of novel chemical scaffolds is crucial for exploring new areas of chemical space and for creating libraries of compounds for biological screening. nih.govmdpi.comnih.gov this compound can be utilized to generate unique molecular frameworks.

For instance, the ketone functionality can be a linchpin in reactions designed to build heterocyclic systems. The synthesis of various heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of drugs.

Potential Heterocyclic Scaffolds from this compound:

| Heterocycle Class | General Synthetic Strategy |

| Pyrazoles | Condensation with hydrazine derivatives. |

| Isoxazoles | Reaction with hydroxylamine. |

| Pyrimidines | Cyclocondensation with urea or thiourea derivatives. |

| Dihydropyridines | Hantzsch-type condensation reactions. |

The resulting scaffolds, containing the difluorinated phenyl moiety, would be of significant interest for screening in drug discovery programs. The specific substitution pattern on the aromatic ring can influence the conformational preferences and electronic properties of the resulting molecules, potentially leading to novel biological activities.

Use in the Preparation of Isotopically Labeled Compounds for Mechanistic Studies

Potential Isotopes and Labeling Positions:

| Isotope | Potential Labeling Position | Methodology | Application in Mechanistic Studies |

| Deuterium (²H) | α-carbon to the ketone | Base-catalyzed exchange with D₂O | Studying keto-enol tautomerism, kinetic isotope effects |

| Carbon-13 (¹³C) | Carbonyl carbon | Synthesis from ¹³C-labeled precursors | NMR-based studies of reaction pathways |

| Carbon-14 (¹⁴C) | Various positions | Multi-step synthesis using ¹⁴C-labeled starting materials | Radiotracing in metabolic studies |

| Fluorine-18 (¹⁸F) | Aromatic ring | Nucleophilic aromatic substitution with [¹⁸F]fluoride (if a suitable precursor is used) | Positron Emission Tomography (PET) imaging |

By synthesizing an isotopically labeled version of this compound or its derivatives, researchers could track the movement and transformation of the molecule through complex chemical or biological systems. This information is critical for optimizing reaction conditions, understanding mechanisms of drug action, and developing safer and more effective chemical products.

Future Research Directions and Unexplored Avenues for 1 2,6 Difluoro 3 Methylphenyl Propan 2 One

Integration into Novel Catalytic Cycles

The reactivity of the ketone functional group, influenced by the electronically modified phenyl ring, makes 1-(2,6-difluoro-3-methylphenyl)propan-2-one a candidate for exploration in various catalytic systems, both as a substrate and potentially as a catalyst itself.

As a Substrate in Catalysis:

Asymmetric Hydrogenation: The prochiral ketone can be a substrate for asymmetric hydrogenation to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry. The electronic effects of the difluoro and methyl substituents could influence the stereoselectivity of such reactions.

Carbon-Carbon Bond Forming Reactions: The α-protons of the ketone are acidic and can be deprotonated to form an enolate. This enolate can then participate in a variety of C-C bond-forming reactions, such as aldol (B89426) condensations, Michael additions, and α-alkylation reactions. The electron-withdrawing nature of the difluorophenyl group would be expected to increase the acidity of these protons, potentially facilitating these reactions under milder conditions.

Decarbonylation Reactions: Certain transition metal complexes can catalyze the decarbonylation of ketones, though this is more common for strained or activated systems. Research could explore if the electronic and steric environment of this compound allows for catalytic decarbonylation to form the corresponding alkane.

As a Potential Catalyst:

Ketone-Catalyzed Oxidations: Ketones, particularly those with electron-withdrawing groups, can act as catalysts for oxidation reactions, such as the epoxidation of olefins, often in conjunction with an oxidant like Oxone. hku.hk The difluorophenyl group in the target molecule could enhance its catalytic activity in such transformations. hku.hk

Photocatalysis: Aromatic ketones are known to act as photocatalysts. nih.govbeilstein-journals.org The specific photophysical properties imparted by the substitution pattern of this compound could be harnessed in novel photoredox catalytic cycles. nih.gov

| Catalytic Reaction | Role of the Compound | Potential Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Substrate | Chiral Alcohols |

| Aldol Condensation | Substrate | β-Hydroxy Ketones |

| Olefin Epoxidation | Catalyst | Epoxides |

| Photoredox Reactions | Photocatalyst | Various Organic Transformations |

Exploration of Photochemical and Electrochemical Transformations

The response of this compound to light and electric current offers fertile ground for discovering new reactions and synthetic pathways.

Photochemical Transformations:

Aromatic ketones are well-known to undergo a variety of photochemical reactions upon excitation. msu.edu The primary photochemical processes for ketones include Norrish Type I and Type II reactions.

Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbon bond to form a benzoyl radical and an acetyl radical. The stability and subsequent reactions of these radicals would be influenced by the fluorine and methyl substituents.

Norrish Type II Reaction: This pathway involves intramolecular hydrogen abstraction from the γ-position, if available. For this compound, this is not possible due to the lack of γ-hydrogens on the propyl chain. However, intermolecular hydrogen abstraction from a suitable donor solvent or substrate is a possibility. nih.gov

Photoreduction: In the presence of a hydrogen donor, aromatic ketones can be photochemically reduced to the corresponding alcohol. acs.org

Paterno-Büchi Reaction: The excited ketone can undergo a [2+2] cycloaddition with an alkene to form an oxetane. beilstein-journals.org

The fluorine atoms on the aromatic ring are expected to influence the photophysical properties of the molecule, such as the energy and lifetime of its excited triplet state, which could in turn affect the efficiency and outcome of these photochemical reactions. msu.edu

Electrochemical Transformations:

Electrochemical methods provide a green and often highly selective alternative to traditional chemical synthesis.

Electrochemical Reduction: The carbonyl group can be electrochemically reduced to an alcohol or a pinacol, depending on the reaction conditions. organic-chemistry.org This method avoids the use of chemical reducing agents. organic-chemistry.org

Electrochemical Oxidation: While the ketone itself is not easily oxidized, the aromatic ring or the benzylic position could be susceptible to electrochemical oxidation. Furthermore, electrochemical methods can be used for the α-functionalization of ketones. For instance, α-amino ketones can be synthesized via oxidative cross-dehydrogenative coupling of ketones and secondary amines. acs.org

| Transformation Type | Reaction | Potential Product |

|---|---|---|

| Photochemical | Norrish Type I Cleavage | Radical Intermediates |

| Photochemical | Intermolecular Hydrogen Abstraction | Reduced Ketone and Substrate-derived Radicals |

| Electrochemical | Reduction | Corresponding Alcohol or Pinacol |

| Electrochemical | Oxidative α-Amination | α-Amino Ketone |

Development of Automated Synthesis Protocols

The advancement of automated synthesis platforms offers the potential for rapid and efficient synthesis of this compound and its derivatives. merckmillipore.comnih.gov These platforms can streamline reaction optimization and library synthesis for structure-activity relationship studies. researchgate.net

A plausible synthetic route that could be adapted for automation is the reaction of a Grignard reagent derived from 1-bromo-2,6-difluoro-3-methylbenzene with acetyl chloride or the reaction of 2,6-difluoro-3-methylphenylacetic acid with methyllithium. Automated platforms could systematically vary reaction parameters such as temperature, reaction time, and reagent stoichiometry to maximize the yield and purity of the final product.

Furthermore, automated systems can be employed for the derivatization of the target ketone. For example, reductive amination to produce a variety of amines or Wittig reactions to generate substituted alkenes could be performed in a high-throughput manner. merckmillipore.com

Theoretical Prediction of Novel Reactivity and Functionalization

Computational chemistry provides powerful tools to predict the reactivity and explore potential functionalization pathways for this compound without the need for extensive experimental work. nih.govcsmres.co.uk

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the molecule's electronic structure, including its molecular orbitals (HOMO and LUMO), electrostatic potential, and bond dissociation energies. nih.govresearchgate.net This information can help predict the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing fluorine atoms are expected to lower the energy of the LUMO, making the carbonyl carbon more electrophilic. emerginginvestigators.org They will also influence the electron density of the aromatic ring, directing electrophilic aromatic substitution reactions. emerginginvestigators.org

Reaction Mechanism Simulation: Computational modeling can be used to investigate the transition states and reaction pathways of potential reactions, providing insights into their feasibility and selectivity. acs.org For instance, the mechanism of a proposed catalytic cycle or a photochemical rearrangement could be elucidated.

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can be invaluable for the characterization of new compounds derived from this compound. nih.gov

The insights gained from these theoretical studies can guide experimental efforts, saving time and resources by focusing on the most promising avenues for novel reactivity and functionalization. preprints.org For example, computational screening could identify the most promising catalysts for an asymmetric reduction or the most likely products of a photochemical reaction.

Q & A

Basic: What are the common synthetic routes for 1-(2,6-difluoro-3-methylphenyl)propan-2-one, and how are reaction conditions optimized?

Answer:

The synthesis typically involves Friedel-Crafts acylation of 2,6-difluoro-3-methylbenzene with chloroacetone or bromoacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key parameters include:

- Temperature: Maintained between 0–5°C to minimize side reactions like polyacylation .

- Solvent: Dichloromethane or nitrobenzene enhances electrophilicity of the acylating agent.

- Stoichiometry: A 1:1.2 molar ratio of aryl substrate to acyl halide optimizes yield (~60–70%) .

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the ketone product.

Basic: Which analytical techniques are most reliable for structural elucidation of this compound?

Answer:

- X-ray crystallography: The gold standard for confirming molecular geometry. SHELX software (e.g., SHELXL for refinement) is widely used to resolve fluorine positional disorder, common in difluoro-substituted aromatics .

- NMR spectroscopy: ¹⁹F NMR is essential for distinguishing between 2,6-difluoro isomers (δ ≈ -110 to -120 ppm). ¹H NMR confirms the methyl ketone group (singlet at δ 2.1–2.3 ppm) .

- Mass spectrometry (HRMS): Validates molecular weight (C₁₀H₉F₂O; calculated 190.06 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions (e.g., unexpected splitting in ¹H NMR or anomalous NOEs) may arise from dynamic effects or impurities. Mitigation strategies include:

- Variable-temperature NMR: Identifies conformational flexibility (e.g., hindered rotation of the methyl group) .

- DFT calculations: Predict optimized geometries and compare with experimental data (Gaussian or ORCA software) .

- Cross-validation: Use complementary techniques like IR (C=O stretch at ~1700 cm⁻¹) and X-ray diffraction .

Advanced: What strategies improve yield in large-scale synthesis while minimizing by-products?

Answer:

- Continuous flow reactors: Enhance heat/mass transfer and reduce reaction time (residence time ~30 min at 40°C) .

- Catalyst recycling: Immobilized Lewis acids (e.g., AlCl₃ on mesoporous silica) reduce waste and improve turnover number.

- In situ monitoring: FTIR or Raman spectroscopy tracks acyl halide consumption to halt reactions at optimal conversion .

Advanced: What molecular targets are hypothesized for this compound in pharmacological studies?

Answer:

The compound’s fluorinated aryl and ketone groups suggest potential interactions with:

- Cytochrome P450 enzymes: Fluorine’s electronegativity may inhibit CYP3A4/2D6 isoforms, assessed via enzyme inhibition assays .

- GPCRs: Docking studies (AutoDock Vina) predict affinity for adrenergic receptors due to structural similarity to arylpropanolamine derivatives .

- Antimicrobial targets: Fluorine enhances membrane permeability, enabling activity against Gram-positive bacteria (MIC testing recommended) .

Advanced: How can computational modeling predict the compound’s reactivity and stability?

Answer:

- Molecular dynamics (MD): Simulates solvation effects and predicts degradation pathways (e.g., hydrolysis of the ketone group) .

- Hirshfeld surface analysis: Maps intermolecular interactions (e.g., C–F···H contacts) to assess crystallographic packing efficiency .

- QSPR models: Correlate substituent effects (e.g., fluorine position) with logP and bioavailability .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability: TGA/DSC shows decomposition onset at ~200°C. Store at -20°C in amber vials to prevent ketone oxidation .

- Light sensitivity: UV-Vis spectroscopy reveals increased degradation under UV light (λ > 300 nm); argon atmosphere recommended .

- Hydrolytic stability: LC-MS monitors hydrolysis to carboxylic acid derivatives in aqueous buffers (pH > 9 accelerates degradation) .

Advanced: What structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Answer:

- Fluorine substitution: 2,6-Difluoro configuration maximizes metabolic stability compared to mono- or trifluoro analogs .

- Methyl group: 3-Methyl on the aryl ring improves lipophilicity (clogP ~2.5), enhancing blood-brain barrier penetration .

- Ketone modification: Replacing the ketone with a bioisostere (e.g., oxime) retains activity while reducing hepatotoxicity .

Advanced: What toxicological profiling is essential before in vivo studies?

Answer:

- Ames test: Assess mutagenicity using TA98 and TA100 strains (fluorinated aromatics may intercalate DNA) .

- hERG assay: Screen for cardiotoxicity via patch-clamp electrophysiology (IC₅₀ < 10 μM indicates risk) .

- Microsomal stability: Mouse/rat liver microsomes quantify metabolic clearance rates (high CYP2C9 affinity may require prodrug design) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Polymorphism: Slow evaporation from ethanol/acetone (1:1) at 4°C yields monoclinic P2₁/c crystals .

- Disorder: SHELXL’s PART instruction resolves fluorine positional disorder; anisotropic refinement improves R-factor (<5%) .

- Twinned crystals: XDS or DIALS software processes data from twinned specimens (twin law: -h, -k, l) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.